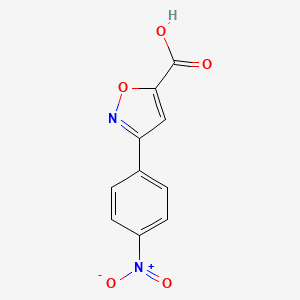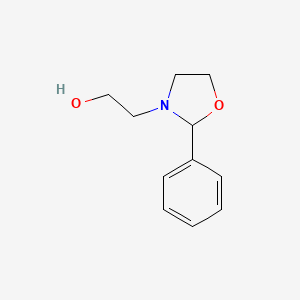
2-(2-phenyloxazolidin-3-yl)ethanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-phenyloxazolidin-3-yl)ethanol is a heterocyclic organic compound that contains both an oxazolidine ring and a phenyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
2-(2-phenyloxazolidin-3-yl)ethanol can be synthesized through several methods. One common approach involves the reaction of phenyl isocyanate with 2-aminoethanol under controlled conditions. The reaction typically occurs in an organic solvent such as toluene or dichloromethane, and the mixture is heated to facilitate the formation of the oxazolidine ring.
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions, such as temperature and pressure, are optimized to maximize the efficiency of the process.
Análisis De Reacciones Químicas
Types of Reactions
2-(2-phenyloxazolidin-3-yl)ethanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The oxazolidine ring can be reduced to form an amine.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).
Major Products Formed
Oxidation: Formation of 3-(2-oxoethyl)-2-phenyloxazolidine.
Reduction: Formation of 2-phenyl-2-aminoethanol.
Substitution: Formation of substituted phenyl derivatives, such as 3-(2-hydroxyethyl)-2-(4-bromophenyl)oxazolidine.
Aplicaciones Científicas De Investigación
2-(2-phenyloxazolidin-3-yl)ethanol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential use in drug development, particularly as a scaffold for designing new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of 2-(2-phenyloxazolidin-3-yl)ethanol involves its interaction with specific molecular targets. The compound can form hydrogen bonds and other interactions with enzymes and receptors, potentially inhibiting their activity. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparación Con Compuestos Similares
Similar Compounds
3-(2-Hydroxyethyl)-1,3-oxazolidin-2-one: Similar structure but lacks the phenyl group.
2-Phenyl-2-oxazoline: Contains an oxazoline ring instead of an oxazolidine ring.
2-Phenyl-2-oxazolidinone: Similar structure but with a carbonyl group instead of a hydroxyl group.
Uniqueness
2-(2-phenyloxazolidin-3-yl)ethanol is unique due to the presence of both a hydroxyl group and a phenyl group, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups makes it a versatile compound for various applications in research and industry.
Propiedades
Número CAS |
13657-17-5 |
|---|---|
Fórmula molecular |
C11H15NO2 |
Peso molecular |
193.24 g/mol |
Nombre IUPAC |
2-(2-phenyl-1,3-oxazolidin-3-yl)ethanol |
InChI |
InChI=1S/C11H15NO2/c13-8-6-12-7-9-14-11(12)10-4-2-1-3-5-10/h1-5,11,13H,6-9H2 |
Clave InChI |
SOXALKOOANKAEB-UHFFFAOYSA-N |
SMILES canónico |
C1COC(N1CCO)C2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


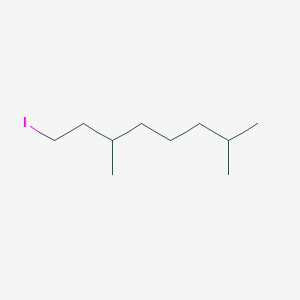
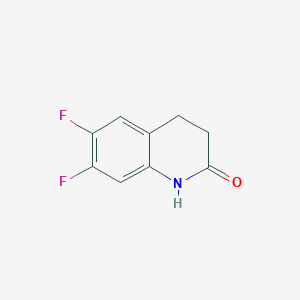
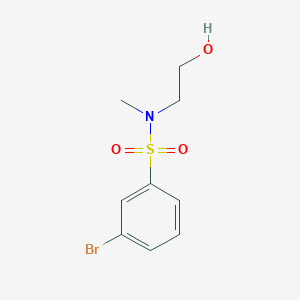
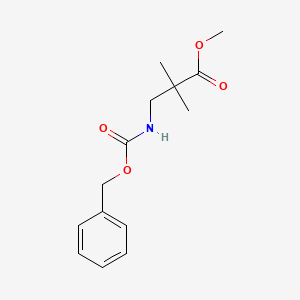
![3-ChloroBenzo[4,5]thieno[2,3-b ]pyridine](/img/structure/B8740188.png)
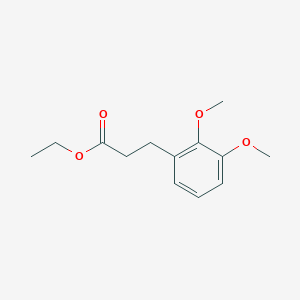
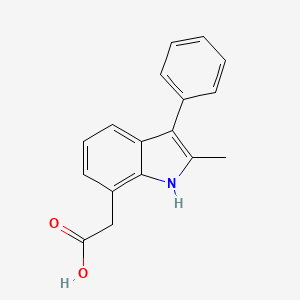
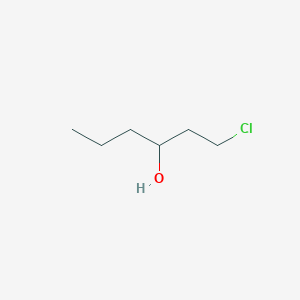
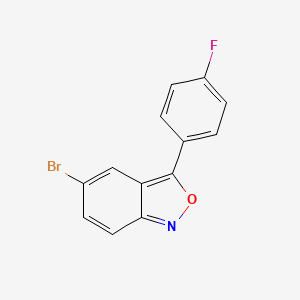
![2-amino-6-[2]furyl-3H-pyrimidin-4-one](/img/structure/B8740212.png)

![4-[(cyclohexylamino)methyl]Benzonitrile](/img/structure/B8740217.png)
![5-amino-1-methyl-[3,4'-bipyridin]-6(1H)-one](/img/structure/B8740228.png)
